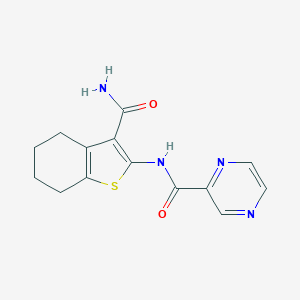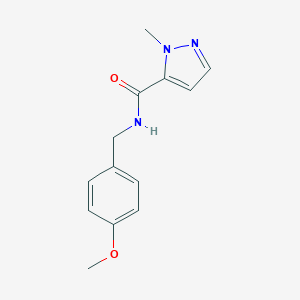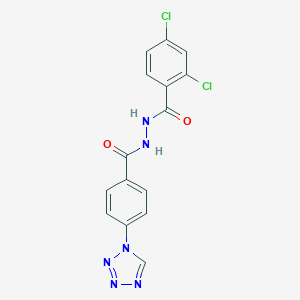![molecular formula C22H25NO5 B214311 1-butyl-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214311.png)
1-butyl-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-butyl-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the class of indole derivatives. This compound has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 1-butyl-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways and molecular targets. For instance, it has been reported to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 by suppressing the NF-κB signaling pathway. It also induces apoptosis in cancer cells by activating the caspase cascade and downregulating the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
1-butyl-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For instance, it has been reported to reduce the production of reactive oxygen species (ROS) and lipid peroxidation in cells exposed to oxidative stress. It also enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-butyl-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is its broad spectrum of biological activities, which makes it a promising candidate for drug development. However, one of the limitations of this compound is its poor solubility in water, which may affect its bioavailability and pharmacokinetics. Therefore, further studies are needed to optimize the formulation and delivery of this compound.
Direcciones Futuras
There are several future directions for the research on 1-butyl-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. One of the potential areas of application is in the development of novel anti-inflammatory and antioxidant agents for the treatment of various diseases such as arthritis, diabetes, and cardiovascular diseases. Another area of interest is in the development of anticancer agents that target specific molecular pathways and signaling cascades. Moreover, further studies are needed to investigate the safety and toxicity profile of this compound in preclinical and clinical settings.
Métodos De Síntesis
The synthesis of 1-butyl-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves the condensation reaction of 3,4-dimethoxybenzaldehyde and 3-hydroxy-1,3-dihydro-2H-indol-2-one in the presence of butylamine and acetic anhydride. The reaction mixture is heated under reflux for several hours, and the resulting product is then purified by recrystallization. The purity and identity of the synthesized compound are confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Aplicaciones Científicas De Investigación
1-butyl-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in medicinal chemistry and pharmacology. This compound has been found to exhibit a wide range of biological activities such as anti-inflammatory, antioxidant, antimicrobial, anticancer, and neuroprotective effects. It has also been reported to inhibit the activity of various enzymes such as cyclooxygenase, lipoxygenase, and acetylcholinesterase.
Propiedades
Nombre del producto |
1-butyl-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one |
|---|---|
Fórmula molecular |
C22H25NO5 |
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
1-butyl-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxyindol-2-one |
InChI |
InChI=1S/C22H25NO5/c1-4-5-12-23-17-9-7-6-8-16(17)22(26,21(23)25)14-18(24)15-10-11-19(27-2)20(13-15)28-3/h6-11,13,26H,4-5,12,14H2,1-3H3 |
Clave InChI |
VZJXOHXJUMQVNT-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC(=C(C=C3)OC)OC)O |
SMILES canónico |
CCCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC(=C(C=C3)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,4-dihydroisoquinolin-2(1H)-yl[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B214230.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B214231.png)


![4-{[6-Methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid](/img/structure/B214235.png)
![methyl 2-amino-4-{4-methoxy-3-[(2,2,2-trifluoroethoxy)methyl]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B214238.png)
![Methyl 2-[(2,6-difluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B214239.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(cyanomethyl)acetamide](/img/structure/B214242.png)


![3,4-dihydroisoquinolin-2(1H)-yl[5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B214250.png)
![4-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B214251.png)
